but-3-yn-2-yl N-phenylcarbamate
Description
But-3-yn-2-yl N-phenylcarbamate is a carbamate derivative characterized by a propargyl (but-3-yn-2-yl) group attached to the oxygen of the carbamate functional group, which is further linked to an N-phenyl moiety. The propargyl group enables participation in click chemistry (e.g., azide-alkyne cycloaddition) and transition metal-catalyzed cross-coupling reactions, while the carbamate linkage provides hydrolytic stability compared to esters .
Properties
CAS No. |
7342-74-7 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
but-3-yn-2-yl N-phenylcarbamate |
InChI |
InChI=1S/C11H11NO2/c1-3-9(2)14-11(13)12-10-7-5-4-6-8-10/h1,4-9H,2H3,(H,12,13) |
InChI Key |
YWDLXXIEHANDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)OC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-3-yn-2-yl N-phenylcarbamate can be achieved through several methods. One common approach involves the reaction of but-3-yn-2-ol with phenyl isocyanate in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which react with but-3-yn-2-ol to form the carbamate. This reaction often requires the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
But-3-yn-2-yl N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbamate group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .
Scientific Research Applications
But-3-yn-2-yl N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of but-3-yn-2-yl N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Key Compounds for Comparison :
Prop-2-en-1-yl N-Phenylcarbamate (Allyl carbamate): Features an allyl group instead of propargyl .
3-Iodo-2-propynyl Butylcarbamate : Contains a propynyl group with an iodine substituent and a butylcarbamate .
N-Phenylcarbamate Palladacycles (e.g., palladacycle 7): Metal complexes incorporating N-phenylcarbamate directing groups .
3-Tolyl-N-Methylcarbamate : Substituted with a methylphenyl (tolyl) group and methylcarbamate .
Bioconjugation and Catalysis :
- But-3-yn-2-yl N-Phenylcarbamate : The alkyne group facilitates rapid bioconjugation with azide-functionalized biomolecules (e.g., proteins) under copper-catalyzed conditions. Similar N-phenylcarbamate palladacycles demonstrated superior reactivity in protein modification, achieving quantitative conversion in 3 minutes .
- Prop-2-en-1-yl N-Phenylcarbamate : Lacks alkyne reactivity but is used in agrochemical synthesis due to its stability and compatibility with radical reactions .
- 3-Iodo-2-propynyl Butylcarbamate: The iodine substituent enhances electrophilicity, enabling nucleophilic substitution reactions.
Lipophilicity and Solubility :
- This compound : Expected to exhibit moderate lipophilicity due to the hydrophobic phenyl and alkyne groups. Direct data are unavailable, but analogous N-phenylcarbamates show logP values ~2.5–3.5 .
- 3-Tolyl-N-Methylcarbamate : Higher lipophilicity (logP ~3.0) due to the methyl group on the phenyl ring, enhancing membrane permeability in pesticides .
- N-Phenylcarbamate Palladacycles : Solubility in aqueous buffers (e.g., PBS) is critical for bioconjugation, achieved via hydrophilic palladium complexes .
Comparative Data Table
| Property | This compound | Prop-2-en-1-yl N-Phenylcarbamate | 3-Iodo-2-propynyl Butylcarbamate | N-Phenylcarbamate Palladacycle 7 |
|---|---|---|---|---|
| Reactive Group | Alkyne (propargyl) | Alkene (allyl) | Alkyne + iodine | Pd complex + carbamate |
| Key Application | Bioconjugation, synthesis | Agrochemical synthesis | Preservatives | Protein modification |
| Lipophilicity (logP) | ~2.5–3.5 (estimated) | ~2.0–2.5 | ~3.0–3.5 | Variable (depends on Pd ligands) |
| Water Solubility | Low (inferred) | Moderate | 156 ppm at 20°C | High in buffer systems |
| Toxicity Concerns | Potential cyanide release | Low (stable carbamate) | High (iodine, ecotoxic) | Pd toxicity |
| Synthetic Flexibility | High (alkyne reactions) | Moderate | Limited by iodine | High (directed C–H activation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
